

# GSK1829820A: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GSK1829820A

Cat. No.: B607770

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## Introduction

**GSK1829820A** is a potent inhibitor of *Mycobacterium tuberculosis* H37Rv, the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols. **GSK1829820A** belongs to the imidazo[1,2-a]pyridine-3-carboxamide class of compounds, which have demonstrated significant promise in combating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of *M. tuberculosis*.

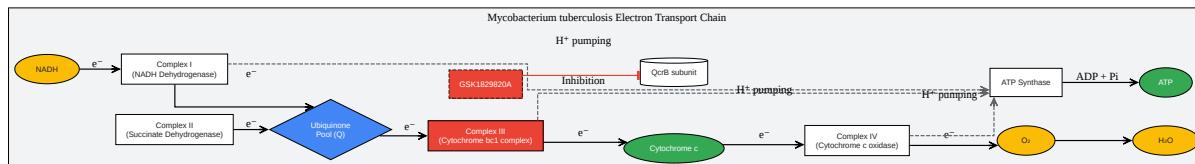
## Chemical Structure and Properties

**GSK1829820A** is a small molecule with the IUPAC name 2,6-dimethyl-N-(2-thienylmethyl)-imidazo[1,2-a]pyridine-3-carboxamide.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C15H15N3OS	<a href="#">[1]</a>
Molecular Weight	285.36 g/mol	<a href="#">[1]</a>
CAS Number	1443138-52-0	<a href="#">[1]</a>
Appearance	Solid powder	<a href="#">[1]</a>
SMILES	O=C(C1=C(C(C)N=C2C=CC(C)=CN21)NCC3=CC=CS3	<a href="#">[1]</a>
InChI Key	LYDYEINGBDQLKU-UHFFFAOYSA-N	<a href="#">[1]</a>

## Mechanism of Action and Signaling Pathway

**GSK1829820A**, as part of the imidazo[1,2-a]pyridine-3-carboxamide class, is proposed to exert its anti-tubercular activity by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain in *Mycobacterium tuberculosis*. Specifically, it is believed to inhibit the QcrB subunit of this complex. The cytochrome bc1 complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating a proton motive force for ATP synthesis. Inhibition of this complex disrupts the bacterium's ability to generate energy, leading to cell death.



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Proposed mechanism of action of **GSK1829820A**.

## Pharmacological Properties

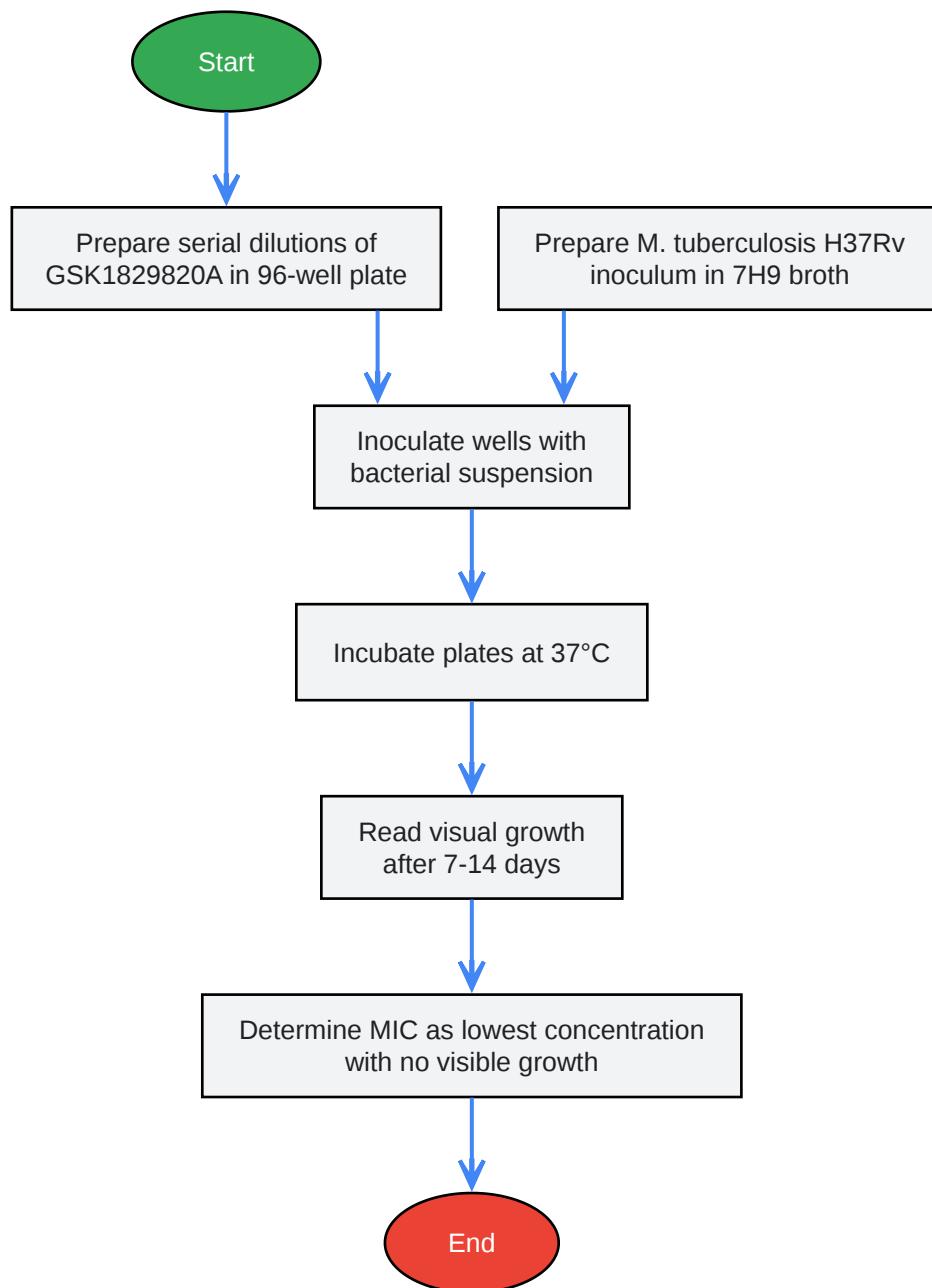
While specific quantitative data for **GSK1829820A** is not readily available in the public domain, the imidazo[1,2-a]pyridine-3-carboxamide class of compounds demonstrates potent activity against *M. tuberculosis*. The table below summarizes representative Minimum Inhibitory Concentration (MIC) values for analogous compounds against various strains.

Compound Class	M. tuberculosis Strain	MIC Range ( $\mu$ M)
Imidazo[1,2-a]pyridine-3-carboxamides	H37Rv (drug-susceptible)	0.10 - 1.9
Imidazo[1,2-a]pyridine-3-carboxamides	Multi-drug resistant (MDR)	0.05 - 2.2
Imidazo[1,2-a]pyridine-3-carboxamides	Extensively drug-resistant (XDR)	0.07 - 1.5

## Experimental Protocols

# Determination of Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv

The following is a generalized broth microdilution protocol for determining the MIC of compounds against *M. tuberculosis* H37Rv.



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Workflow for MIC determination.

**Materials:**

- **GSK1829820A**
- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
- Sterile 96-well microtiter plates
- Dimethyl sulfoxide (DMSO) for compound dissolution

**Procedure:**

- Compound Preparation: A stock solution of **GSK1829820A** is prepared in DMSO. Serial two-fold dilutions are then made in 7H9 broth in the 96-well plates to achieve the desired concentration range.
- Inoculum Preparation: *M. tuberculosis* H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) control wells are included.
- Incubation: The plates are sealed and incubated at 37°C in a humidified incubator.
- Reading Results: After 7 to 14 days of incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

## Conclusion

**GSK1829820A** represents a promising class of anti-tubercular agents with a novel mechanism of action targeting the essential respiratory processes of *M. tuberculosis*. Its potent activity against drug-resistant strains makes it a valuable lead compound for further drug development efforts. The information and protocols provided in this guide are intended to facilitate further research into **GSK1829820A** and related compounds.

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## References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [GSK1829820A: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607770#gsk1829820a-chemical-structure-and-properties>

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